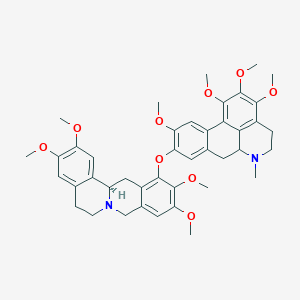
Thalibealine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalibealine is a novel tetrahydroprotoberberine-aporphine dimeric alkaloid isolated from the roots of Thalictrum wangii. This compound is unique due to its dimeric structure, which combines the tetrahydroprotoberberine and aporphine alkaloid frameworks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalibealine is primarily isolated from natural sources, specifically the roots of Thalictrum wangii. The isolation process involves extraction and purification techniques, including solvent extraction and chromatographic separation .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is mainly obtained through natural extraction, and synthetic routes are still under research and development .
Chemical Reactions Analysis
Types of Reactions
Thalibealine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Thalibealine has several scientific research applications, including:
Chemistry: this compound is studied for its unique dimeric structure and potential chemical reactivity.
Biology: The compound is investigated for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in treating various diseases.
Mechanism of Action
The mechanism of action of Thalibealine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thalibealine is compared with other similar compounds, such as:
Thalmelatidine: Another dimeric alkaloid isolated from .
Magnoflorine: An aporphine alkaloid with different biological activities.
Berberine: A protoberberine alkaloid with well-documented pharmacological properties.
Uniqueness
This compound’s uniqueness lies in its dimeric structure, which combines the tetrahydroprotoberberine and aporphine frameworks. This structural feature distinguishes it from other similar compounds and contributes to its unique biological activities .
Properties
Molecular Formula |
C42H48N2O9 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(13aR)-2,3,10,11-tetramethoxy-12-[(1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C42H48N2O9/c1-43-12-11-25-36-30(43)14-23-16-34(33(47-4)20-27(23)37(36)41(51-8)42(52-9)38(25)49-6)53-39-28-18-29-26-19-32(46-3)31(45-2)15-22(26)10-13-44(29)21-24(28)17-35(48-5)40(39)50-7/h15-17,19-20,29-30H,10-14,18,21H2,1-9H3/t29-,30?/m1/s1 |
InChI Key |
AFLFUXQTWZZMDX-IDCGIGBZSA-N |
Isomeric SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6C[C@@H]7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=C6CC7C8=CC(=C(C=C8CCN7CC6=CC(=C5OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


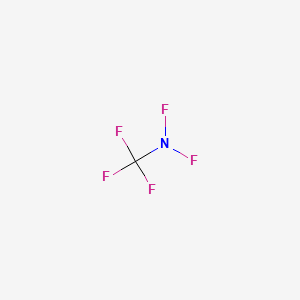
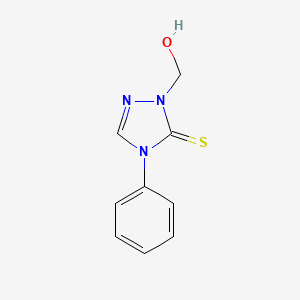
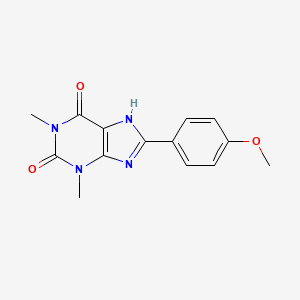
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
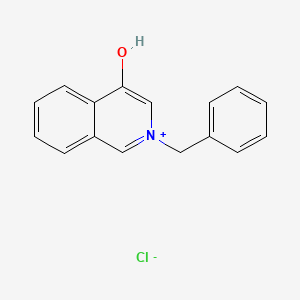
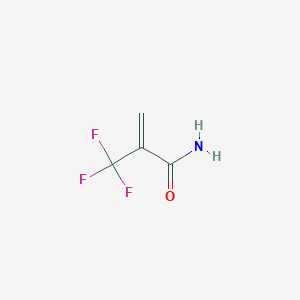
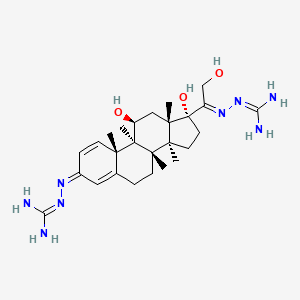
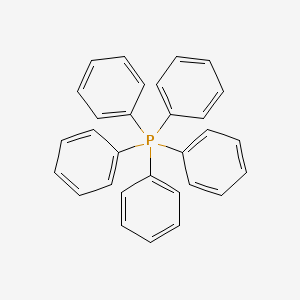
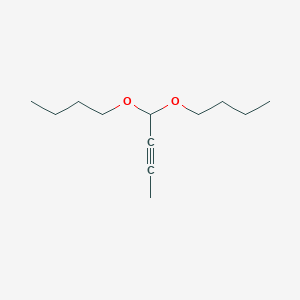
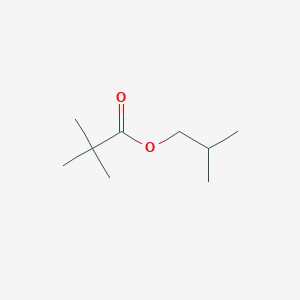
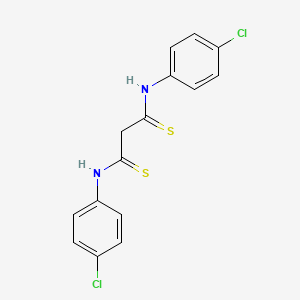
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
